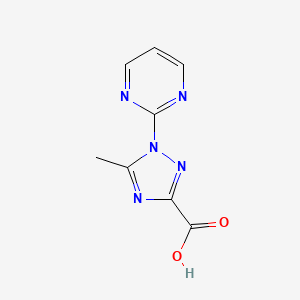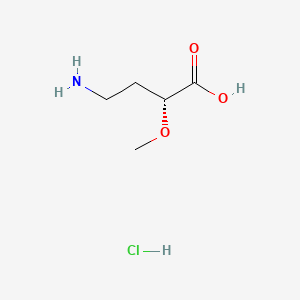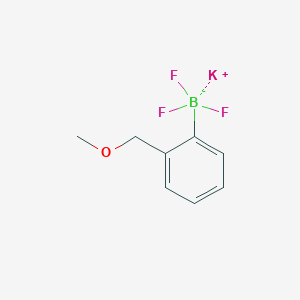![molecular formula C13H19NO2 B13462620 Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13462620.png)
Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (6S)-6-ethynyl-5-azaspiro[24]heptane-5-carboxylate is a synthetic organic compound that belongs to the class of spiro compounds Spiro compounds are characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the ethynyl group: The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Protection and deprotection steps: Protecting groups such as tert-butyl are often used to protect functional groups during the synthesis and are later removed under specific conditions.
Industrial Production Methods
Industrial production of tert-butyl (6S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (6S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the presence of a base or a catalyst, such as sodium hydride (NaH) or palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
tert-Butyl (6S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical and electronic properties.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Mécanisme D'action
The mechanism of action of tert-butyl (6S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (6S)-6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate
- tert-Butyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate
- tert-Butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate
Uniqueness
tert-Butyl (6S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This differentiates it from similar compounds that may lack this functional group and, consequently, have different chemical and biological properties.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
tert-butyl (6S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-5-10-8-13(6-7-13)9-14(10)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3/t10-/m1/s1 |
Clé InChI |
JKAXCWSDHKHASS-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC2(CC2)C[C@H]1C#C |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(CC2)CC1C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13462541.png)
![5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13462543.png)












